3-[1-(3,5-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile
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Overview
Description
3-[1-(3,5-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile is a complex organic compound with the molecular formula C₁₆H₁₈N₂O₂. This compound is characterized by a piperidine ring substituted with a 3,5-dimethylphenyl group and a nitrile group. It is primarily used in research and development within the fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3,5-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile typically involves multiple steps. One common method includes the reaction of 3,5-dimethylbenzaldehyde with piperidine under acidic conditions to form an intermediate, which is then subjected to further reactions to introduce the nitrile group and complete the synthesis .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[1-(3,5-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Amines and other reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[1-(3,5-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-(3,5-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-[1-(3,5-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile: shares similarities with other piperidine derivatives and nitrile-containing compounds.
2-(3,5-Dimethylphenyl)-1,3-benzoxazole: Another compound with a similar phenyl group but different heterocyclic structure.
(E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one: A compound with a similar phenyl group but different functional groups and overall structure.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H18N2O2 |
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Molecular Weight |
270.33 g/mol |
IUPAC Name |
3-[1-(3,5-dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C16H18N2O2/c1-11-8-12(2)10-13(9-11)18-7-3-4-14(16(18)20)15(19)5-6-17/h8-10,14H,3-5,7H2,1-2H3 |
InChI Key |
SLBQNCKKAOFIFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CCCC(C2=O)C(=O)CC#N)C |
Origin of Product |
United States |
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